molecular formula C12H14N2O2S B2495930 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1351622-67-7

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2495930
CAS No.: 1351622-67-7
M. Wt: 250.32
InChI Key: PFYMFRJPJHCHMU-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Catalyst: Acidic or basic catalysts to facilitate the reaction.
  • Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the urea functional group, potentially converting it to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan and thiophene oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The furan and thiophene rings could facilitate binding to specific sites, while the urea group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)urea: Lacks the dimethyl substitutions on the furan ring.

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.

Uniqueness

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both dimethylfuran and thiophene rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-6-10(9(2)16-8)7-13-12(15)14-11-4-3-5-17-11/h3-6H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMFRJPJHCHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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